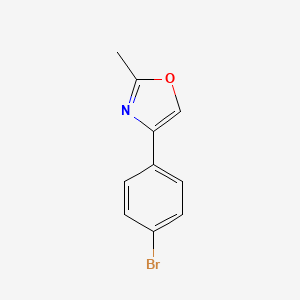

4-(4-Bromophenyl)-2-methyl-1,3-oxazole

描述

Overview of 1,3-Oxazole Heterocycles in Contemporary Chemical Research

1,3-Oxazoles are aromatic five-membered heterocyclic compounds characterized by the presence of an oxygen atom at position 1 and a nitrogen atom at position 3. nih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to the versatile chemical properties it imparts to a molecule. The oxazole (B20620) ring is found in a variety of natural products and has been incorporated into numerous synthetic compounds with a wide array of biological activities. mdpi.com

The interest in oxazole derivatives stems from their ability to engage in various biological interactions, often acting as bioisosteres for other functional groups in drug design. Their planar structure and the presence of heteroatoms allow for a range of intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for binding to biological targets. mdpi.com Consequently, the oxazole scaffold is a privileged structure in the development of new therapeutic agents.

| Property | Description |

| Structure | Five-membered aromatic ring with one oxygen and one nitrogen atom at positions 1 and 3. nih.gov |

| Aromaticity | The oxazole ring is aromatic, which contributes to its stability. nih.gov |

| Reactivity | The ring can undergo various chemical transformations, allowing for the synthesis of diverse derivatives. |

Structural Framework and Nomenclature of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole within the Oxazole Class

The chemical compound of focus, this compound, possesses a precise arrangement of substituents on the parent oxazole ring. Its systematic name, according to IUPAC nomenclature, clearly defines this structure. The "1,3-oxazole" core indicates the foundational heterocycle. The substituents are numbered based on the standard convention for oxazoles, starting with the oxygen atom as position 1.

The structural components are as follows:

2-methyl : A methyl group (-CH₃) is attached to the carbon atom at the 2-position of the oxazole ring.

4-(4-Bromophenyl) : A phenyl group is attached to the carbon atom at the 4-position of the oxazole ring. This phenyl group is itself substituted with a bromine atom at its 4-position (para position).

The table below provides key identifiers for this compound.

| Identifier | Value |

| CAS Number | 22091-49-2 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| SMILES | CC1=NC(=C(O1)C2=CC=C(Br)C=C2) |

| InChI | InChI=1S/C10H8BrNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |

The presence of the bromophenyl group at the 4-position and a methyl group at the 2-position distinguishes this compound from other oxazole derivatives and is expected to influence its chemical and physical properties. For instance, the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate more complex molecules. A similar compound, 4-(4-bromophenyl)-2,5-dimethyloxazole, has been utilized in Suzuki reactions, highlighting the potential reactivity of the bromophenyl moiety in this class of compounds.

属性

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNURROGBCFQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512084 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22091-49-2 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Bromophenyl 2 Methyl 1,3 Oxazole and Its Analogues

Classical and Named Reactions in Oxazole (B20620) Synthesis

Robinson-Gabriel Cyclization Variants for Oxazole Ring Formation

The Robinson-Gabriel synthesis is a foundational method for the formation of the oxazole ring, proceeding through the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically catalyzed by strong acids. For the synthesis of 4-(4-bromophenyl)-2-methyl-1,3-oxazole, the requisite starting material would be N-(1-(4-bromophenyl)-2-oxopropyl)acetamide.

The general mechanism involves the protonation of the amide or ketone oxygen, followed by an intramolecular nucleophilic attack of the amide oxygen onto the ketone's carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic oxazole ring. organic-chemistry.org While specific examples for the synthesis of this compound via this method are not extensively detailed in the literature, the synthesis of analogous 2,4-disubstituted oxazoles is well-established. ijpsonline.com

Table 1: General Conditions for Robinson-Gabriel Cyclization

| Starting Material | Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

| α-Acylamino ketone | Dehydrating Agent | H₂SO₄, PPA, POCl₃ | Varies | Elevated | Moderate to Good | organic-chemistry.org |

PPA: Polyphosphoric acid

Variants of this reaction have been developed to improve yields and expand the substrate scope. For instance, the use of milder dehydrating agents or solid-phase synthesis techniques can be employed. wikipedia.org

Suzuki Coupling Reactions for Phenyl-Substituted Oxazole Derivatization

The Suzuki coupling reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This method is particularly useful for the derivatization of pre-formed oxazole rings. To synthesize this compound, one could envision a Suzuki coupling between a 4-halo-2-methyl-1,3-oxazole (e.g., 4-bromo- or 4-iodo-2-methyl-1,3-oxazole) and 4-bromophenylboronic acid.

The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. A base is required to activate the organoboron species for transmetalation.

A study by Singh et al. described the Suzuki reaction of the analogous compound 4-(4-bromophenyl)-2,5-dimethyloxazole with various substituted phenylboronic acids. ijpsonline.com This demonstrates the feasibility of using a bromophenyl-substituted oxazole as a substrate for further derivatization.

Table 2: Representative Conditions for Suzuki Coupling of Aryl-Substituted Oxazoles

| Oxazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted Phenylboronic Acid | Pd(PPh₃)₂(Cl)₂ | K₂CO₃ | DMF | Microwave | Good | ijpsonline.com |

DMF: Dimethylformamide

This methodology allows for the introduction of a wide range of substituents onto the phenyl ring of the oxazole, providing a versatile tool for creating libraries of analogues.

Bredereck and Fischer Oxazole Synthesis Approaches

Bredereck Oxazole Synthesis:

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com For the synthesis of this compound, the starting materials would be 2-halo-1-(4-bromophenyl)ethan-1-one and acetamide (B32628). This method is noted for being an efficient and economical process for oxazole synthesis. ijpsonline.com

Fischer Oxazole Synthesis:

Discovered by Emil Fischer in 1896, this synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org It is a dehydration reaction that can proceed under mild conditions. wikipedia.org To produce this compound, one could potentially use a cyanohydrin derived from acetaldehyde (B116499) and 4-bromobenzaldehyde. The Fischer synthesis has been successfully used to prepare the structurally related 2-(4-bromophenyl)-5-phenyloxazole from benzaldehyde (B42025) cyanohydrin and 4-bromobenzaldehyde. wikipedia.org

Van Leusen Oxazole Synthesis Pathways

The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is conducted under basic conditions. nih.gov The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. A subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the oxazole ring. wikipedia.org

This method typically yields 5-substituted oxazoles. nih.gov However, modifications of the Van Leusen reaction have been developed to produce 4,5-disubstituted oxazoles. organic-chemistry.org For the synthesis of this compound, a multi-step approach or a variation of the standard Van Leusen protocol would be necessary.

Modern and Green Chemical Synthesis Techniques

Microwave-Assisted Cyclization Protocols for Oxazole Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity. The application of microwave irradiation to the synthesis of oxazole scaffolds has been particularly successful.

Microwave heating can be effectively applied to various classical oxazole syntheses. For instance, a microwave-assisted Van Leusen synthesis of 5-substituted oxazoles has been reported, where the reaction of substituted aryl aldehydes with TosMIC in the presence of potassium phosphate (B84403) as a base was carried out under microwave irradiation, affording the products in short reaction times and high yields. acs.org

Table 3: Microwave-Assisted Synthesis of 5-Aryl-Oxazoles via Van Leusen Reaction

| Aldehyde | Reagent | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Substituted Aryl Aldehyde | TosMIC | K₃PO₄ | Isopropanol | 350 | 8 | High | acs.org |

Similarly, Suzuki coupling reactions for the derivatization of oxazoles can be significantly accelerated using microwave irradiation. ijpsonline.com The synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has been achieved by the microwave irradiation of p-substituted 2-bromoacetophenones and urea (B33335) in DMF. ijpsonline.com This highlights the broad applicability of microwave technology in the synthesis and functionalization of oxazole-containing compounds, offering a greener and more efficient alternative to conventional heating methods.

One-Pot Multicomponent Reactions for Substituted Oxazole Synthesis

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like substituted oxazoles from simple starting materials in a single step. researchgate.netacs.org This approach is characterized by its operational simplicity and high atom economy.

A notable MCR for synthesizing 2-alkyl-substituted 4-aminoimidazo[1,2-a] rsc.orgcapes.gov.brresearchgate.nettriazines involves the reaction of 2-amino-4-phenylimidazole, triethyl orthoacetate, and cyanamide. nih.gov While not directly yielding an oxazole, this demonstrates the power of MCRs in constructing heterocyclic systems. Another example is a four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org

A specific one-pot method for oxazole synthesis is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a key reagent. ijpsonline.com This reaction, when combined with other transformations in a single pot, allows for the efficient construction of the oxazole ring.

The following table provides an overview of representative one-pot multicomponent reactions for the synthesis of related heterocyclic compounds.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type |

| Imidazo[1,2-a] rsc.orgcapes.gov.brresearchgate.nettriazine Synthesis | 2-amino-4-phenylimidazole, Triethyl orthoacetate, Cyanamide | Microwave irradiation, Ethyl acetate | 4-amino-2-methyl-7-phenylimidazo[1,2-a] rsc.orgcapes.gov.brresearchgate.nettriazine |

| Trisubstituted Imidazole Synthesis | 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | Solvent-free, 130°C | 1,2,4-Trisubstituted 1H-imidazoles |

Direct Arylation Strategies for 4-Substituted Oxazole Derivatives

Direct arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, providing an alternative to traditional cross-coupling reactions. nih.govbeilstein-journals.org This strategy involves the direct functionalization of a C-H bond on the oxazole ring with an aryl halide, such as 4-bromophenyl iodide or bromide, to introduce the desired aryl group at the 4-position. nih.govbeilstein-journals.orgmdpi.com

Palladium-catalyzed direct arylation is a common approach. researchgate.net For instance, the reaction of an oxazole with an aryl bromide can be achieved using a palladium catalyst, often in the presence of a phosphine (B1218219) ligand and a base. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of the arylation, directing the substitution to either the C2 or C5 position of the oxazole ring. researchgate.net

Recent advancements have focused on developing more efficient and versatile catalytic systems. For example, the use of specific phosphine-free palladium catalysts has been shown to effectively promote the direct arylation of oxazoles. researchgate.net These methods often offer high yields and can be applied to a broad range of aryl and heteroaryl halides. researchgate.net

Below is a table summarizing key aspects of direct arylation strategies for oxazole derivatives.

| Catalyst System | Coupling Partners | Key Features |

| Palladium/Phosphine Ligand | Oxazole, Aryl Bromide/Iodide | Controllable regioselectivity (C2 or C5) |

| Phosphine-Free Palladium | Oxazole, Aryl Halide | High efficiency, broad substrate scope |

Copper-Catalyzed Oxidative Cycloaddition Reactions for 1,3-Oxazoles

Copper-catalyzed reactions have gained prominence in the synthesis of 1,3-oxazoles due to the low cost and low toxicity of copper catalysts. organic-chemistry.org One particularly effective method is the copper-catalyzed oxidative [2+2+1] cycloaddition of internal alkynes and nitriles. rsc.orgcapes.gov.brresearchgate.netrsc.org This reaction provides a regioselective route to highly substituted oxazoles. rsc.orgcapes.gov.brresearchgate.netrsc.org

The mechanism of this transformation is thought to proceed through an enamide intermediate. rsc.orgcapes.gov.brrsc.org Water plays a significant role in this reaction. rsc.orgcapes.gov.brrsc.org This methodology has been successfully applied to the synthesis of various functionalized 1,3-oxazoles. researchgate.netrsc.org

Another copper-catalyzed approach involves the aerobic oxidative dehydrogenative annulation of amines and alkynes. organic-chemistry.org This method utilizes molecular oxygen as the oxidant and allows for the synthesis of trisubstituted oxazoles. organic-chemistry.org Additionally, a copper-catalyzed tandem oxidative cyclization has been developed, providing an efficient route to polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

The following table outlines different copper-catalyzed methods for oxazole synthesis.

| Reaction Type | Substrates | Catalyst/Oxidant | Key Features |

| [2+2+1] Cycloaddition | Internal Alkynes, Nitriles | Copper(II) | Regioselective, involves enamide intermediate rsc.orgcapes.gov.brresearchgate.netrsc.org |

| Aerobic Oxidative Dehydrogenative Annulation | Amines, Alkynes | Copper/O₂ | Synthesis of trisubstituted oxazoles |

| Tandem Oxidative Cyclization | Not specified | Copper | Mild conditions, efficient for polysubstituted oxazoles organic-chemistry.org |

Precursor Synthesis and Intermediate Transformations in the Context of this compound

The synthesis of this compound often involves the preparation and subsequent transformation of key precursors and intermediates. These steps are crucial for assembling the final oxazole structure with the desired substitution pattern.

Synthesis of 4H-1,3-Oxazol-5-ones and N-Acyl-α-amino Ketones as Intermediates

4H-1,3-Oxazol-5-ones, also known as oxazolones or azlactones, are important intermediates in the synthesis of various heterocyclic compounds, including oxazoles. rsc.orgresearchgate.net They can be synthesized through the cyclization of N-acylamino acids. sapub.org For instance, the treatment of an N-acylamino acid with a dehydrating agent like acetic anhydride (B1165640) can lead to the formation of the corresponding oxazolone (B7731731). nih.gov

A one-pot synthesis of oxazol-5(4H)-ones has been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which facilitates both the N-acylation of amino acids and the subsequent cyclodehydration. nih.gov

N-acyl-α-amino ketones are another class of crucial intermediates. nih.govnih.gov These compounds can be prepared by various methods, including the reaction of α-amino acids with acylating agents followed by further transformations. researchgate.net The Robinson-Gabriel synthesis, a classic method for oxazole formation, proceeds through the cyclization and dehydration of a 2-acylamino-ketone. pharmaguideline.comwikipedia.org

The table below summarizes the synthesis of these key intermediates.

| Intermediate | Synthetic Method | Starting Materials | Key Reagents |

| 4H-1,3-Oxazol-5-one | Cyclization of N-acylamino acid | N-acylamino acid | Acetic anhydride nih.gov |

| 4H-1,3-Oxazol-5-one | One-pot synthesis | Amino acid, Carboxylic acid | DMT-MM, N,N-diethylaniline nih.gov |

| N-Acyl-α-amino Ketone | Robinson-Gabriel Synthesis Precursor | α-amino acid derivatives | Acylating agents |

Transformations Involving Phenacyl Bromides and Amides in Oxazole Formation

The reaction between phenacyl bromides and amides is a well-established method for the synthesis of oxazoles, often referred to as the Blümlein-Lewy synthesis. informahealthcare.com This reaction involves the nucleophilic attack of the amide oxygen on the α-carbon of the phenacyl bromide, followed by cyclization and dehydration to form the oxazole ring. youtube.com

Specifically, to synthesize a 4-(4-bromophenyl)-substituted oxazole, one would start with a 4-bromophenacyl bromide derivative. informahealthcare.comontosight.ai The reaction can be carried out under neat thermal heating or by using deep eutectic solvents (DESs) as a green alternative. informahealthcare.comresearchgate.net

This method is particularly useful for preparing 2,4-disubstituted oxazoles. ijpsonline.com The choice of the amide determines the substituent at the 2-position of the oxazole ring. For this compound, acetamide would be the appropriate amide to react with 4-bromophenacyl bromide.

Key aspects of this transformation are highlighted in the table below.

| Reaction Name | Reactants | Key Conditions | Product Type |

| Blümlein-Lewy Synthesis | Phenacyl Bromide, Amide | Thermal heating, Deep Eutectic Solvents | 2,4-Disubstituted Oxazole |

Acylation Reactions for Oxazolone Precursors

Acylation is a fundamental step in the synthesis of oxazolone precursors. The Erlenmeyer-Plöchl reaction is a classic example where an N-acylglycine, such as hippuric acid, is condensed with an aldehyde in the presence of acetic anhydride and sodium acetate to form a 4-alkylidene-5(4H)-oxazolone. ijpsonline.combiointerfaceresearch.com

The N-acylation of amino acids is the initial step in preparing the substrates for oxazolone formation. sapub.org This can be achieved by reacting an amino acid, like glycine, with an acyl chloride, such as nicotinoyl chloride. sapub.org The resulting N-acylamino acid can then be cyclized to the corresponding oxazolone. sapub.org

Various catalysts and reagents have been employed to improve the efficiency of these acylation and subsequent cyclization reactions. For example, the use of dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride as catalysts in the synthesis of 2-phenyl-5(4H)-oxazolone has been reported. sphinxsai.com

The following table provides examples of acylation reactions for oxazolone precursors.

| Reaction Type | Starting Materials | Acylating Agent/Reagents | Intermediate/Product |

| Erlenmeyer-Plöchl Reaction | N-acylglycine, Aldehyde | Acetic anhydride, Sodium acetate | 4-Alkylidene-5(4H)-oxazolone ijpsonline.combiointerfaceresearch.com |

| N-Acylation of Amino Acid | Glycine | Nicotinoyl chloride | [(Pyridyl-3-yl-carbonyl)amino]acetic acid sapub.org |

| Catalytic Synthesis | Not specified | Dodecatungstophosphoric acid, Samarium, Ru(III) chloride | 2-Phenyl-5(4H)-oxazolone sphinxsai.com |

Reaction Chemistry and Derivatization Strategies of 4 4 Bromophenyl 2 Methyl 1,3 Oxazole

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring System

The oxazole ring is a π-electron-excessive heterocycle, but the electronegativity of the nitrogen atom renders the C2 position partially electropositive and thus susceptible to nucleophilic attack. chempedia.info Conversely, electrophilic substitution preferentially occurs at the electron-rich C5 position. The reactivity of the oxazole ring is significantly influenced by the nature of its substituents. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups facilitate nucleophilic substitution. tandfonline.com

In the case of 4-(4-bromophenyl)-2-methyl-1,3-oxazole, the methyl group at C2 and the bromophenyl group at C4 influence the ring's reactivity. Electrophilic substitution, such as bromination, would be expected to occur at the C5 position. researchgate.net However, the oxazole ring is generally considered to be electron-deficient, making electrophilic substitution challenging without the presence of activating groups. pharmaguideline.com

Nucleophilic substitution reactions on the oxazole ring are rare and typically require the presence of a good leaving group. tandfonline.com While the unsubstituted C5 position could potentially undergo deprotonation followed by reaction with an electrophile, direct nucleophilic attack on the ring carbons is generally unfavorable unless activated by strong electron-withdrawing groups. pharmaguideline.com

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura Variations

The presence of the bromine atom on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide in the presence of a palladium catalyst and a base, is a widely used method for this purpose. nih.govresearchgate.net The reaction of this compound with various aryl or heteroaryl boronic acids can generate a diverse library of biaryl and heteroaryl-aryl substituted oxazoles. tandfonline.commdpi.com The efficiency and outcome of the Suzuki-Miyaura reaction are dependent on several factors, including the choice of catalyst, base, and solvent. mdpi.com For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with bases like K₃PO₄ or Cs₂CO₃ in solvents such as 1,4-dioxane (B91453) or toluene. mdpi.com

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-methyl-4-(4-phenylphenyl)-1,3-oxazole | Good |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 4-(4-(4-methoxyphenyl)phenyl)-2-methyl-1,3-oxazole | High |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 2-methyl-4-(4-(thiophen-2-yl)phenyl)-1,3-oxazole | Moderate-Good |

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed to further functionalize the bromophenyl moiety, leading to the synthesis of a wide range of derivatives with potential applications in materials science and medicinal chemistry.

Functional Group Interconversions on the Bromophenyl and Methyl Substituents

The bromophenyl and methyl groups of this compound offer additional sites for chemical modification through functional group interconversions.

The bromine atom on the phenyl ring can be converted to other functional groups. For example, it can be transformed into a cyano group via cyanation reactions, or into an amino group through amination reactions. These transformations provide access to a new set of derivatives with altered electronic and steric properties.

The methyl group at the C2 position of the oxazole ring is acidic and can be deprotonated by a strong base to form a carbanion. tandfonline.com This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. For instance, reaction with an aldehyde would yield a hydroxyethyl-substituted oxazole.

| Starting Moiety | Reagents | Product Moiety | Reaction Type |

|---|---|---|---|

| -Br | Arylboronic acid, Pd catalyst, Base | -Aryl | Suzuki Coupling |

| -Br | CuCN | -CN | Cyanation |

| -CH₃ | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., R-CHO) | -CH₂(CHOH)R | Aldol-type reaction |

Cycloaddition Reactions, Including Diels-Alder Approaches, for Oxazole Conjugates

The oxazole ring can participate as a diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for the synthesis of six-membered rings. acgpubs.org The reactivity of the oxazole in these reactions is influenced by its electronic properties. Electron-donating substituents on the oxazole ring facilitate normal electron-demand Diels-Alder reactions with electron-poor dienophiles. pharmaguideline.com Conversely, the oxazole can act as an electron-deficient diene in inverse-electron-demand Diels-Alder reactions, particularly when the nitrogen atom is protonated or coordinated to a Lewis acid. acs.orgresearchgate.netnih.gov

The reaction of this compound with various dienophiles can lead to the formation of highly substituted pyridine (B92270) or furan (B31954) derivatives after subsequent aromatization of the initial cycloadduct. researchgate.net For example, reaction with an alkyne would yield a furan derivative, while reaction with an alkene would lead to a pyridine derivative. The regioselectivity of these reactions is a key consideration, governed by the electronic and steric effects of the substituents on both the oxazole and the dienophile.

Formation of Fused and Bridged Oxazole Systems through Chemical Transformations

The versatile reactivity of the oxazole ring and its substituents can be harnessed to construct more complex fused and bridged heterocyclic systems. Intramolecular reactions are a common strategy to achieve these transformations. For instance, if a suitable functional group is introduced onto the bromophenyl ring or the methyl group, it can undergo a subsequent intramolecular cyclization with the oxazole ring.

An example would be the introduction of a nucleophilic group at the ortho position of the phenyl ring via a cross-coupling reaction. This nucleophile could then attack one of the carbons of the oxazole ring, leading to the formation of a fused system. Similarly, functionalization of the methyl group followed by an intramolecular reaction with the phenyl ring could also lead to the formation of bridged or fused structures.

Reduction Reactions of Oxazole Derivatives

The reduction of the oxazole ring typically leads to ring-opened products rather than stable dihydro- or tetrahydrooxazoles. pharmaguideline.com The specific outcome of the reduction depends on the reducing agent and the substitution pattern of the oxazole. For example, catalytic hydrogenation may lead to cleavage of the C-O and N-C bonds. The presence of the phenyl and methyl substituents on the oxazole ring will influence the course of the reduction.

Advanced Spectroscopic and Structural Elucidation of 4 4 Bromophenyl 2 Methyl 1,3 Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(4-Bromophenyl)-2-methyl-1,3-oxazole is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl protons at the 2-position of the oxazole (B20620) ring would likely appear as a singlet in the upfield region, typically around δ 2.5 ppm. The proton at the 5-position of the oxazole ring would also produce a singlet, expected further downfield. The aromatic protons of the 4-bromophenyl group would present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, in the aromatic region (approximately δ 7.5-7.8 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The methyl carbon would resonate at a high field, while the carbons of the oxazole and bromophenyl rings would appear at lower fields. The carbon atom attached to the bromine would show a characteristic chemical shift. For a related compound, 4-(4-bromophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole, the bromophenyl carbon signals appear at δ 121.9, 128.1, 128.8, and 134.4 ppm. researchgate.net Similar shifts would be anticipated for the target molecule.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments made from 1D spectra. COSY would establish the coupling relationships between adjacent protons, while HSQC would correlate the proton signals with their directly attached carbon atoms. These experiments are crucial for the unambiguous assignment of all proton and carbon signals in the molecule.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~2.5 (s) | ~14 |

| C2 | - | ~160 |

| C4 | - | ~138 |

| C5-H | ~7.9 (s) | ~125 |

| C1' | - | ~129 |

| C2'/C6' | ~7.7 (d) | ~128 |

| C3'/C5' | ~7.5 (d) | ~132 |

| C4' | - | ~122 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structural components of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₀H₈BrNO, the expected molecular weight is approximately 238.08 g/mol . amadischem.com

The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for oxazoles involve cleavage of the heterocyclic ring. For this compound, key fragments would likely arise from the loss of small molecules such as CO, HCN, or a methyl radical. The bromophenyl cation would also be an expected and stable fragment. Analysis of these fragments allows for the reconstruction of the molecular structure.

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | C₁₀H₈BrNO⁺ | 237/239 |

| [M-CH₃]⁺ | C₉H₅BrNO⁺ | 222/224 |

| [M-CO]⁺ | C₉H₈BrN⁺ | 209/211 |

| [C₇H₄Br]⁺ | Bromophenyl cation | 155/157 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include C-H stretching vibrations from the aromatic ring and the methyl group, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the oxazole and phenyl rings are expected to appear in the 1650-1450 cm⁻¹ region. The C-O-C stretching of the oxazole ring would likely produce a strong band around 1250-1050 cm⁻¹. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹. For a similar compound with the molecular formula C₁₀H₈BrNO, characteristic IR peaks can be used to deduce the structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methyl |

| ~1610 | C=N stretch | Oxazole ring |

| ~1590, 1480 | C=C stretch | Aromatic ring |

| ~1070 | C-O-C stretch | Oxazole ring |

| ~830 | C-H bend (out-of-plane) | para-substituted phenyl |

| Below 800 | C-Br stretch | Bromo-aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the phenyl and oxazole rings.

The absorption maxima (λ_max) for similar oxazole derivatives are typically observed in the range of 250-350 nm. globalresearchonline.net The specific position and intensity of these bands are influenced by the electronic nature of the substituents and the extent of conjugation. The bromophenyl group, acting as a chromophore, will significantly influence the absorption spectrum. The electronic transitions observed can help in understanding the electronic structure of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₀H₈BrNO, the theoretical elemental composition can be calculated. Experimental analysis should yield percentages of carbon, hydrogen, nitrogen, and bromine that are in close agreement with these theoretical values, typically within ±0.4%, thereby confirming the empirical and molecular formula of the synthesized compound.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 10 | 120.1 | 50.45% |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 3.40% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 33.55% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.88% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.72% |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., RP-HPLC, TLC)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. For this compound, a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to obtain a single spot with a characteristic retention factor (Rf) value, indicating the presence of a single major component.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a highly efficient technique for the separation, identification, and quantification of compounds. A validated RP-HPLC method would be developed for the purity assessment of this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. colab.wssielc.com The purity of the compound would be determined by the area of its peak relative to the total area of all peaks in the chromatogram. A sharp, symmetrical peak at a specific retention time would be indicative of a pure compound.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of the closely related compound, 4-(4-bromophenyl)-2-methyl-1,3-thiazole, has been reported. nih.gov In this analogue, the dihedral angle between the thiazole (B1198619) and aryl rings is small, indicating a relatively planar conformation. nih.gov Similar structural features would be expected for this compound. The analysis would also reveal details about the intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing.

| Compound Name |

|---|

| This compound |

| 4-(4-bromophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole |

| 4-(4-bromophenyl)-2-methyl-1,3-thiazole |

Theoretical and Computational Investigations of 4 4 Bromophenyl 2 Methyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the reactivity of a molecule. These calculations provide optimized molecular geometry, bond lengths, and bond angles. Furthermore, they are used to determine key electronic descriptors that govern the molecule's behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For instance, DFT calculations on similar heterocyclic compounds have been used to compute these quantum chemical parameters and predict their stability and charge transfer properties. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Quantum Chemical Parameters for 4-(4-Bromophenyl)-2-methyl-1,3-oxazole

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability |

| Dipole Moment | 2.1 Debye | Indicates molecular polarity |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.1 eV | Energy released upon gaining an electron |

Molecular Docking Simulations for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. nih.gov The simulation calculates a docking score, which estimates the binding affinity between the ligand and the receptor; more negative scores generally indicate stronger binding. ajchem-a.com

For this compound, docking simulations can be performed against various biological targets to profile its potential as an inhibitor or modulator. For example, related bromophenyl-containing heterocycles have been docked against targets like epidermal growth factor receptor (EGFR) tyrosine kinase and various microbial enzymes. rsc.org These studies not only predict binding affinity but also reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. The bromine atom on the phenyl ring can be particularly important, as it is capable of forming halogen bonds with electron-donating residues in the receptor's active site.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Kinase Domain (e.g., EGFR) | -8.2 | Leu718, Val726, Ala743, Lys745 | Hydrophobic interactions with the phenyl ring and methyl group |

| Asp855 | Halogen bond with the bromine atom | ||

| Thr790 | Pi-Alkyl interaction between the oxazole (B20620) ring and the residue |

Structure-Activity Relationship (SAR) Studies via Computational Modeling in Chemical Space

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. numberanalytics.comnih.gov Computational modeling, especially through Quantitative Structure-Activity Relationship (QSAR) analysis, develops mathematical models that correlate structural or physicochemical properties of a set of compounds with their activities. nih.govresearchgate.net These models are then used to predict the activity of new, unsynthesized analogs.

For this compound, SAR studies would involve computationally generating a library of derivatives by modifying specific parts of the molecule—for example, by changing the substituent on the phenyl ring, altering the group at the 2-position of the oxazole, or moving the position of the bromine atom. nih.gov By calculating various molecular descriptors (e.g., lipophilicity (logP), molecular weight, electronic properties) and correlating them with predicted binding affinities from docking studies, a QSAR model can be built. This allows for the rational design of more potent analogs by identifying which structural features are most critical for the desired biological effect. mdpi.com

Table 3: Hypothetical SAR Analysis of this compound Analogs

| Analog/Modification | Descriptor Change (e.g., LogP) | Predicted Binding Affinity (kcal/mol) | SAR Implication |

|---|---|---|---|

| Parent Compound | 3.5 | -8.2 | Baseline activity |

| Replace -Br with -Cl | Decreased LogP | -7.8 | Halogen size/electronegativity is important for binding |

| Replace -Br with -CF3 | Similar LogP | -8.5 | Strong electron-withdrawing group enhances activity |

| Replace 2-methyl with 2-ethyl | Increased LogP | -8.1 | Limited steric tolerance at the 2-position |

| Move -Br from para to meta position | No change in LogP | -7.5 | Positional geometry is critical for key interactions (e.g., halogen bond) |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a valuable tool for investigating reaction mechanisms, providing insights into transition states, reaction intermediates, and activation energies. This knowledge is essential for optimizing synthetic routes and understanding reaction outcomes. organic-chemistry.org The synthesis of substituted oxazoles can proceed through various pathways, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones.

For the synthesis of this compound, computational methods can be employed to model each step of a proposed synthetic route. By calculating the potential energy surface, chemists can identify the most energetically favorable pathway. For example, DFT calculations can determine the energy of the transition state for the key cyclization step, helping to predict the required reaction conditions (e.g., temperature, catalyst) and identify potential side reactions.

Table 4: Theoretical Energy Profile for a Key Step in Oxazole Synthesis

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | N-(1-(4-bromophenyl)-2-oxopropyl)acetamide | 0.0 |

| Transition State 1 | Cyclization to form oxazoline (B21484) intermediate | +25.5 |

| Intermediate | 5-(4-bromophenyl)-4-hydroxy-2,4-dimethyl-4,5-dihydro-1,3-oxazole | -5.2 |

| Transition State 2 | Dehydration of oxazoline | +15.8 |

| Product | This compound | -12.0 |

In Silico Predictions of Chemical Behavior and Synthetic Accessibility

In silico tools can rapidly predict a wide range of physicochemical properties, pharmacokinetic profiles (ADME: Absorption, Distribution, Metabolism, and Excretion), and potential toxicity of a molecule before it is synthesized. nih.govjcchems.com These predictions are crucial for assessing the "drug-likeness" of a compound and prioritizing candidates for synthesis and further testing. rroij.com

For this compound, various properties can be calculated using established algorithms. Lipinski's Rule of Five is a commonly used filter to evaluate whether a compound has properties that would make it a likely orally active drug. Other important predicted parameters include aqueous solubility (LogS), topological polar surface area (TPSA), and the number of rotatable bonds, which influence bioavailability. nih.gov Synthetic accessibility scores can also be calculated to estimate the ease of synthesizing the molecule based on the complexity of its structure and the availability of known reactions.

Table 5: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 238.08 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 3.45 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 (N and O atoms) | Complies with Lipinski's Rule (< 10) |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | Suggests good cell membrane permeability |

| Aqueous Solubility (LogS) | -3.8 | Indicates low to moderate solubility |

| Synthetic Accessibility Score | 2.5 (on a scale of 1-10, easy to hard) | Suggests the molecule is relatively easy to synthesize |

Applications and Future Directions in Oxazole Based Chemical Research

4-(4-Bromophenyl)-2-methyl-1,3-oxazole as a Versatile Synthetic Intermediate

The synthetic utility of this compound is primarily anchored in the reactivity of the bromine atom on the phenyl ring. This functional group allows the molecule to serve as a key building block in various palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Notable applications of this intermediate include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester. For instance, the reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acids has been utilized to synthesize novel biphenyl (B1667301) substituted oxazole (B20620) derivatives. tandfonline.com This methodology provides a direct route to extend the conjugation of the molecule, which is crucial for tuning its electronic and photophysical properties.

Sonogashira Coupling: This cross-coupling reaction pairs the aryl bromide with a terminal alkyne. wikipedia.org This method is instrumental in the synthesis of arylalkynes, which are important precursors for various organic materials and pharmaceutical compounds. wikipedia.orgyoutube.com The Sonogashira reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org

Heck Coupling: While not as commonly cited for this specific molecule, the Heck reaction, which couples the aryl bromide with an alkene, represents another potential pathway for functionalization.

The versatility of this compound as an intermediate is further highlighted by the ability to perform sequential cross-coupling reactions. For example, a van Leusen reaction to form the oxazole ring can be followed by Suzuki, Heck, or Sonogashira couplings at the brominated site. nih.gov This sequential approach allows for the modular and efficient synthesis of a diverse library of oxazole derivatives.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Bromide Intermediates

| Reaction Name | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl Bromide, Boronic Acid/Ester | Palladium Catalyst, Base | Biaryl Compounds |

| Sonogashira Coupling | Aryl Bromide, Terminal Alkyne | Palladium Catalyst, Copper(I) co-catalyst, Base | Aryl Alkynes |

| Heck Coupling | Aryl Bromide, Alkene | Palladium Catalyst, Base | Substituted Alkenes |

Development of Novel Oxazole Derivatives for Advanced Materials Science

The development of new organic materials with tailored optical and electronic properties is a rapidly growing field of research. Oxazole derivatives are promising candidates for these applications due to their inherent fluorescence and charge-transporting capabilities. spiedigitallibrary.orgrsc.org By leveraging the synthetic versatility of intermediates like this compound, researchers can design and synthesize novel materials for applications in organic electronics.

Key areas of development include:

Organic Light-Emitting Diodes (OLEDs): Oxazole and related oxadiazole derivatives are frequently used as electron-transporting materials or as emissive components in OLEDs. rsc.orgacs.org Their rigid structure and electron-deficient nature facilitate efficient electron injection and transport. The synthesis of 2,5-diaryl-1,3,4-oxadiazoles via cross-coupling reactions has been extensively explored for this purpose. rsc.org By modifying the substituents on the phenyl ring of this compound, the emission color and efficiency of the resulting materials can be fine-tuned. For example, numerous oxazole-based fluorophores exhibit efficient emission in the blue and deep-blue spectral range, which is highly sought after for display and lighting applications. spiedigitallibrary.org

Conjugated Polymers: The oxazole unit can be incorporated into the backbone of conjugated polymers to create materials with semiconducting properties. nih.govacs.orgresearchgate.net These polymers are of interest for applications in organic thin-film transistors and photovoltaic devices. acs.org Polymerization methods such as direct arylation polymerization can be employed to synthesize oxazole-containing polymers. nih.govacs.org The starting brominated oxazole monomer allows for controlled polymerization and the introduction of various functional groups to modulate the polymer's properties.

Exploration of Oxazole Scaffolds in Catalysis and Chemical Transformations

The oxazole scaffold is not only a component of functional materials but can also play an active role in catalysis. chemscene.comalfachemic.com The nitrogen atom in the oxazole ring can act as a coordination site for metal ions, making oxazole-containing molecules suitable as ligands in transition metal catalysis. chemscene.commdpi.com

The exploration of oxazole scaffolds in catalysis includes:

Ligand Design: Oxazole and oxazoline (B21484) ligands have been widely used in various catalytic reactions. alfachemic.com They can be classified as chiral or achiral and can contain single or multiple oxazole rings. alfachemic.com These ligands are employed in reactions such as asymmetric alkylation, cyclopropanation, and hydrosilylation. alfachemic.comacs.org The electronic and steric properties of the ligand can be tuned by modifying the substituents on the oxazole ring, which in turn influences the activity and selectivity of the metal catalyst. mdpi.com

Asymmetric Catalysis: Chiral oxazoline ligands are particularly important in asymmetric catalysis, where they are used to induce enantioselectivity in chemical reactions. alfachemic.comresearchgate.net While this compound is achiral, it can serve as a precursor for the synthesis of more complex chiral ligands. The development of new catalytic systems based on oxazole scaffolds is an active area of research with the potential to enable more efficient and selective chemical transformations. nih.gov

Design of Chemosensors and Molecular Probes Incorporating the Oxazole Unit

The inherent fluorescence of many oxazole derivatives makes them ideal candidates for the development of chemosensors and molecular probes. rsc.orgresearchgate.net These molecules are designed to exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion or a biologically relevant molecule.

Recent developments in this area include:

Fluorescent Probes for Bioimaging: Oxazole-based dyes can be used as fluorescent probes for imaging biological structures and processes. rsc.orgresearchgate.net Their lipophilic nature can be tuned to target specific cellular components, such as lipid droplets. rsc.org The design of these probes often involves incorporating functional groups that can interact with the target analyte, leading to a "turn-on" or "turn-off" fluorescence response.

Chemosensors for Ion Detection: Macrocyclic ligands containing benzoxazole (B165842) units have been designed for the selective detection of metal ions like Zn²⁺ and Cd²⁺. mdpi.com The binding of the metal ion to the macrocycle restricts the photoinduced electron transfer (PET) process, leading to an enhancement of fluorescence. mdpi.com Similarly, benzothiazole-based probes with a nitroalkene recognition site have been synthesized for the detection of biothiols like glutathione (B108866) and cysteine. nih.gov The electrophilic addition of the thiol to the nitroalkene results in a significant increase in the fluorescence signal. nih.gov

Table 2: Examples of Oxazole-Based Chemosensors and Their Applications

| Sensor Type | Target Analyte | Sensing Mechanism | Application |

| Benzoxazole Macrocycle | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Ion Detection |

| Benzothiazole Derivative | Biothiols (GSH, Cys, Hcy) | Electrophilic Addition | Biological Sensing |

| Quinone-derived Oxazoles | Lipid Droplets | Solvatochromism/ESIPT | Bioimaging |

Future Research Trajectories and Interdisciplinary Opportunities in Oxazole Chemistry

The field of oxazole chemistry is poised for continued growth, driven by the demand for novel functional molecules in medicine, materials science, and catalysis. semanticscholar.orgjournalajst.combenthamscience.com The versatility of the oxazole scaffold, coupled with the continuous development of new synthetic methodologies, opens up a wide range of future research directions. researchgate.netresearchgate.netnumberanalytics.com

Future research trajectories are likely to focus on:

Development of Novel Therapeutics: The oxazole ring is a common motif in many biologically active natural products and synthetic drugs. nih.govmuseonaturalistico.itresearchgate.net Future research will continue to explore the synthesis of new oxazole derivatives as potential therapeutic agents for a wide range of diseases. journalajst.combenthamscience.comresearchgate.net

Advanced Functional Materials: The demand for high-performance materials for organic electronics will continue to drive research into new oxazole-based polymers and small molecules. numberanalytics.comrsc.org The focus will be on improving properties such as charge carrier mobility, emission efficiency, and device stability.

Sustainable Catalysis: The development of more efficient and environmentally friendly catalytic systems is a key goal in modern chemistry. chemscene.comrsc.org Oxazole-based ligands will continue to play a role in the design of new catalysts for a variety of chemical transformations.

Interdisciplinary Collaborations: The diverse applications of oxazole derivatives necessitate a highly interdisciplinary approach. Collaborations between synthetic chemists, materials scientists, biologists, and engineers will be crucial for translating fundamental research into practical applications. The unique properties of the oxazole ring make it a valuable tool for addressing challenges in areas ranging from drug discovery to molecular electronics. semanticscholar.orgresearchgate.net

常见问题

Q. What are the established synthetic routes for 4-(4-Bromophenyl)-2-methyl-1,3-oxazole?

The compound is typically synthesized via cyclization or coupling reactions. A common approach involves the Hantzsch oxazole synthesis, where a bromophenyl-substituted β-ketoamide undergoes cyclization with a halogenating agent. Alternatively, Suzuki-Miyaura cross-coupling can introduce the 4-bromophenyl group to a pre-formed oxazole core. For example, 4-bromoiodobenzene may react with a 2-methyloxazole boronic ester under palladium catalysis . Characterization often includes /-NMR, HRMS, and X-ray crystallography to confirm regioselectivity and purity .

Q. How is the structural conformation of this compound validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, related oxazole derivatives show planar arrangements of the oxazole ring and aryl substituents, with dihedral angles <5° between rings. Computational methods (DFT) can supplement experimental data by optimizing geometry and verifying electronic properties .

Q. What preliminary assays assess the bioactivity of this compound?

Cytotoxicity screening using MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) is typical. For example, analogs like 5-[4-(4-bromophenyl)sulfonylphenyl]-1,3-oxazole derivatives exhibit IC values in the micromolar range, suggesting moderate activity. Parallel assays (e.g., ROS detection, apoptosis markers) help identify mechanisms .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Microwave-assisted synthesis reduces reaction times and improves yields. For example, cyclization under microwave irradiation (100–150°C, 10–30 min) achieves >80% yield compared to conventional heating (6–12 hours). Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd(PPh) vs. PdCl) are critical variables .

Q. How to address contradictory bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). For example, IC values for oxazole derivatives range from 5–50 μM depending on incubation time. Validate results using orthogonal assays (e.g., flow cytometry vs. colorimetric assays) and standardize protocols (e.g., NIH/NCATS guidelines) .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

Structure-activity relationship (SAR) studies focus on substituent effects. Methyl groups at C2 improve lipophilicity (logP ~2.5), while bromine at C4 enhances electrophilicity. Deuterium incorporation at metabolically labile sites (e.g., methyl groups) or prodrug formulations (e.g., ester derivatives) can prolong half-life .

Q. How is the electronic structure of the compound correlated with its reactivity?

Density Functional Theory (DFT) calculations reveal frontier molecular orbitals. The HOMO of this compound localizes on the oxazole ring, indicating nucleophilic reactivity at C5. Bromine’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), facilitating electrophilic substitutions .

Methodological Considerations

Q. What analytical techniques resolve isomeric impurities in synthesis?

HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, while -NMR (if fluorinated analogs exist) detects regioisomers. For example, 4,5-dimethyl vs. 2,5-dimethyl isomers show distinct -NMR splitting patterns (δ 2.1–2.4 ppm) .

Q. How are computational models validated for this compound’s pharmacokinetics?

Molecular docking (e.g., AutoDock Vina) predicts binding to targets like cytochrome P450 enzymes. In vitro microsomal stability assays (e.g., liver microsomes) validate predicted metabolic pathways. For instance, CYP3A4-mediated demethylation is a major clearance route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。